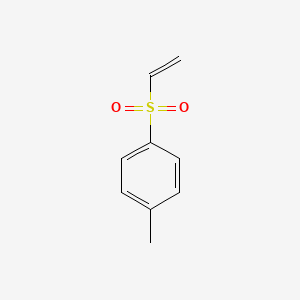

Benzene, 1-(ethenylsulfonyl)-4-methyl-

Description

Contextualization within Organosulfur Compounds in Organic Synthesis

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are fundamental to numerous areas of chemical synthesis. taylorandfrancis.comfiveable.me Their utility is vast, ranging from their presence in pharmaceuticals, natural products, and agrochemicals to their role as versatile building blocks and intermediates in the synthesis of complex organic molecules. taylorandfrancis.comnih.gov The sulfur atom can exist in various oxidation states, which imparts a rich and diverse chemistry to these molecules. nih.gov Organosulfur compounds are integral to many biochemical processes; for instance, the amino acids cysteine and methionine contain sulfur, and life-saving antibiotics like penicillin are also organosulfur compounds. wikipedia.org In synthetic organic chemistry, they are employed as protecting groups, for polarity reversal (umpolung), and to enhance the acidity of adjacent C-H bonds. nih.govresearchgate.net The development of new methods for forming carbon-sulfur bonds is a key area of research, aimed at creating these valuable molecules more efficiently. taylorandfrancis.com

Historical Development and Emerging Trends in Vinylic Sulfone Chemistry

Vinylic sulfones, or vinyl sulfones, are a specific class of organosulfur compounds featuring a vinyl group directly attached to a sulfonyl group. wikipedia.org Historically, their chemistry gained prominence with the development of vinyl sulfone reactive dyes in the mid-20th century. wikipedia.org These dyes, first patented in 1949, were designed to form covalent bonds with fibers like wool and cotton, a reaction facilitated by the vinyl sulfone group acting as a Michael acceptor. wikipedia.org

In recent decades, the focus has shifted towards leveraging the unique reactivity of the vinyl sulfone motif in broader organic synthesis. researchgate.netnih.gov They are recognized as important building blocks because they can act as Michael acceptors and as 2π-partners in cycloaddition reactions. researchgate.netscripps.edu Emerging trends in the field concentrate on the development of novel and more efficient synthetic methodologies. rsc.org Visible-light-induced reactions, for example, have provided a powerful and environmentally friendly means of synthesizing vinyl sulfones through processes like the decarboxylative sulfonylation of cinnamic acids. taylorandfrancis.comacs.org These modern methods offer high stereoselectivity and functional group tolerance, expanding the accessibility and variety of vinyl sulfone derivatives for research and application. researchgate.netacs.org

Significance of Benzene (B151609), 1-(ethenylsulfonyl)-4-methyl- in Contemporary Chemical Research

Benzene, 1-(ethenylsulfonyl)-4-methyl-, commonly known as p-tolyl vinyl sulfone, is a key representative of the aromatic vinyl sulfone class. Its structure, featuring a tolyl group attached to the sulfonyl moiety, provides a crystalline and easy-to-handle reagent. scripps.edu The primary significance of this compound in contemporary research lies in its role as a versatile synthetic intermediate. chemimpex.com

The electron-withdrawing nature of the p-tolylsulfonyl group activates the vinyl group, making it an excellent Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgscripps.edu This reactivity is harnessed in a wide array of chemical transformations. Furthermore, p-tolyl vinyl sulfone serves as a dienophile in Diels-Alder reactions and other cycloadditions, providing a pathway to complex cyclic structures. wikipedia.orgscripps.edu A significant advantage is the potential for the subsequent reductive removal of the sulfonyl group, making it a useful "traceless" activating group in multi-step syntheses. wikipedia.orgscripps.edu Its applications extend to polymer chemistry, where it can be used to produce specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com

Table 1: Physical and Chemical Properties of Benzene, 1-(ethenylsulfonyl)-4-methyl-

| Property | Value |

|---|---|

| CAS Number | 5535-52-4 chemicalbook.com |

| Molecular Formula | C₉H₁₀O₂S chemicalbook.com |

| Molecular Weight | 182.24 g/mol chemicalbook.com |

| Melting Point | 62-64 °C chemicalbook.com |

| Boiling Point (Predicted) | 324.1 ± 25.0 °C chemicalbook.com |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ chemicalbook.com |

| Synonyms | p-Tolyl vinyl sulfone, 4-Methylphenyl vinyl sulfone, Tosylethene chemicalbook.com |

Scope of Investigation in Synthetic and Theoretical Studies

The investigation of Benzene, 1-(ethenylsulfonyl)-4-methyl- encompasses both synthetic and theoretical approaches to understand and exploit its reactivity.

Synthetic Studies: Research in this area focuses on both the preparation of p-tolyl vinyl sulfone and its application in constructing more complex molecules. Synthetic methods for vinyl sulfones, in general, include addition-elimination sequences, olefination reactions, and manipulations of acetylenic sulfones. scripps.edu A common route involves the oxidation of the corresponding sulfide (B99878). wikipedia.org More recent advancements include visible-light-promoted, transition-metal-free decarboxylative cross-coupling reactions to form the vinyl sulfone moiety. taylorandfrancis.com Once synthesized, p-tolyl vinyl sulfone is used as a key building block. For example, it participates in Michael additions with various nucleophiles and acts as a 2π partner in cycloaddition reactions, demonstrating its utility as a synthetic tool. wikipedia.orgresearchgate.netscripps.edu

Theoretical Studies: Computational methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of vinyl sulfones. taylorandfrancis.com These theoretical investigations provide insights into reaction mechanisms, such as the hetero-Diels-Alder reaction, helping to predict product outcomes and optimize reaction conditions. taylorandfrancis.com For p-tolyl vinyl sulfone, theoretical studies can elucidate the influence of the p-methyl substituent on the reactivity of the vinyl group and the stability of reaction intermediates, guiding its strategic use in synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenylsulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQFRPMWVXCURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203906 | |

| Record name | Benzene, 1-(ethenylsulfonyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5535-52-4 | |

| Record name | Benzene, 1-(ethenylsulfonyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tosylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(ethenylsulfonyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYL VINYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry

Reactivity of the Ethenylsulfonyl Functional Group

The ethenylsulfonyl group is a potent electron-withdrawing moiety, which renders the vinyl double bond highly electrophilic and susceptible to a variety of nucleophilic and cycloaddition reactions.

The vinyl sulfone functional group is an excellent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles. scripps.eduorgsyn.org This reactivity stems from the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond and activates it for attack by nucleophiles.

The reaction is general for both soft nucleophiles, such as thiols and amines, and certain hard nucleophiles. scripps.edunih.gov The addition of thiolates, for instance, is a well-documented reaction. rsc.orgnih.gov Studies on various vinyl sulfones have shown they can react with sulfhydryl compounds, a reactivity that is relevant in their function as inhibitors of cysteine proteases. rsc.orgnih.govnih.gov The reaction with the cysteine residue in an enzyme's active site often leads to irreversible inhibition. rsc.orgresearchgate.net Depending on the substituents and the nucleophile, the Michael addition can be either reversible or irreversible. rsc.orgresearchgate.net For example, the addition of thiols to certain vinyl sulfones has been shown to be a reversible process. rsc.org

Phosphine-catalyzed Michael additions represent another important transformation, where a tertiary phosphine (B1218219) initiates the reaction by adding to the vinyl sulfone, generating a zwitterionic intermediate that then acts as a base to activate the nucleophile. nih.gov

Table 1: Examples of Michael Addition Reactions with Vinyl Sulfones This table is illustrative and based on the general reactivity of the vinyl sulfone functional group.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Thiol | 2-Phenylethanethiol | Thioether adduct | rsc.org |

| Amine | Morpholine | Amino adduct | acs.org |

| Alcohol | Methanol | Ether adduct | nih.gov |

| Carbon Nucleophile | 2-Nitropropane | Carbon-carbon bond adduct | nih.gov |

| Enzyme Residue | Cysteine | Covalent enzyme-inhibitor complex | rsc.orgresearchgate.net |

Phenyl vinyl sulfone and its derivatives are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing sulfonyl group that lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). orgsyn.org The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring, a powerful tool in organic synthesis for building molecular complexity. wikipedia.orgmasterorganicchemistry.com

The reaction involves a conjugated diene reacting with the activated alkene (the dienophile) of the vinyl sulfone. youtube.com These reactions allow the vinyl sulfone to serve as a synthetic equivalent (synthon) for other functional groups, such as acetylene (B1199291) or ethylene (B1197577), in cycloaddition strategies. orgsyn.org While benzene (B151609) itself is typically unreactive in Diels-Alder reactions, highly activated dienes can react with it under specific conditions. nih.gov The reactivity of p-tolyl vinyl sulfone as a dienophile allows for the construction of various substituted cyclohexene (B86901) derivatives.

Table 2: Diels-Alder Reactions Featuring Vinyl Sulfone Dienophiles This table illustrates the role of vinyl sulfones as dienophiles in [4+2] cycloadditions.

| Diene | Dienophile | Product Class | Reference |

|---|---|---|---|

| Butadiene | Phenyl vinyl sulfone | Substituted cyclohexene | orgsyn.org |

| Cyclopentadiene | Phenyl vinyl sulfone | Bicyclic adduct (Norbornene derivative) | orgsyn.org |

| Danishefsky's diene | Phenyl vinyl sulfone | Functionalized cyclohexene derivative | orgsyn.org |

| Substituted Isoxazole | Acetylenedicarboxylates | Benzisoxazole derivative | researchgate.net |

The vinyl group in Benzene, 1-(ethenylsulfonyl)-4-methyl- allows it to function as a monomer in polymerization reactions. There is evidence of this compound being used to form copolymers, for example, with 2-methyl-1-propene. epa.gov The polymerization of vinyl compounds is a widely used industrial process. For instance, the structurally similar p-methylstyrene (4-vinyltoluene) is utilized in the synthesis of polymer resins. nih.gov

The specific polymerization behavior of p-tolyl vinyl sulfone would be influenced by the bulky and polar p-tolylsulfonyl group, which could affect the propagation kinetics and the properties of the resulting polymer. Studies on the polymerization of other substituted styrenes, such as para-methoxystyrene, catalyzed by transition metal complexes have been investigated using computational methods, providing insight into the mechanistic pathways, including chain initiation and insertion steps. mdpi.com

The sulfonyl group, while stable, can be cleaved under specific reaction conditions. This desulfonylation is a synthetically useful transformation. scripps.edu One notable process is the radical-mediated thiodesulfonylation, which converts vinyl sulfones into vinyl sulfides. nih.gov This reaction proceeds with high stereoselectivity, predominantly forming the E-isomer of the vinyl sulfide (B99878) regardless of the starting stereochemistry of the vinyl sulfone. nih.gov Additionally, the sulfonyl group can sometimes be displaced through nucleophilic aromatic substitution (SNAr) reactions under forceful conditions. nih.gov

Reactivity of the Methyl-Substituted Benzene Ring

The benzene ring in Benzene, 1-(ethenylsulfonyl)-4-methyl- is substituted with two groups: a methyl group (-CH₃) and an ethenylsulfonyl group (-CH=CHSO₂-). These substituents have opposing electronic effects that direct the position of any subsequent electrophilic aromatic substitution.

The methyl group is an electron-donating group (EDG) through an inductive effect. wikipedia.org It is classified as an activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org As an activator, the methyl group is an ortho, para-director, preferentially directing incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.orglibretexts.org

The ethenylsulfonyl group , by contrast, is a strong electron-withdrawing group (EWG) due to the highly electronegative oxygen atoms of the sulfone. This group is deactivating, making the ring less reactive towards electrophiles. wikipedia.orgyoutube.com Deactivating groups are typically meta-directors. libretexts.orglibretexts.org

In Benzene, 1-(ethenylsulfonyl)-4-methyl-, the two groups are in a para relationship. The directing effects are therefore as follows:

The methyl group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho to it).

The ethenylsulfonyl group at position 1 directs incoming electrophiles to positions 3 and 5 (meta to it).

Conveniently, the ortho-directing effect of the activating methyl group and the meta-directing effect of the deactivating ethenylsulfonyl group reinforce each other, both favoring substitution at positions 2, 3, 5, and 6. However, since the methyl group is activating and the ethenylsulfonyl group is deactivating, the positions ortho to the methyl group (2 and 6) are the most electronically enriched and therefore the most likely sites for electrophilic attack. Steric hindrance from the adjacent ethenylsulfonyl group might slightly influence the ratio of substitution at these positions.

Table 3: Summary of Substituent Directing Effects

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect | Predicted Substitution Sites | Reference |

|---|---|---|---|---|---|---|

| -CH₃ (Methyl) | 4 | Electron Donating (Inductive) | Activating | Ortho, Para | 2, 6 | wikipedia.orglibretexts.orglibretexts.org |

| -CH=CHSO₂-R | 1 | Electron Withdrawing | Deactivating | Meta | 3, 5 | wikipedia.orglibretexts.orgyoutube.com |

Side-Chain (Benzylic) Functionalization Reactions

The methyl group attached to the benzene ring, known as the benzylic position, is particularly susceptible to functionalization due to the ability of the aromatic ring to stabilize reactive intermediates such as radicals and carbocations. chemistrysteps.comlibretexts.org

Radical Halogenation: The benzylic position of p-tolyl vinyl sulfone can undergo selective halogenation, typically bromination, under radical conditions. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 1-(bromomethyl)-4-(ethenylsulfonyl)benzene. This transformation is highly specific to the benzylic position, leaving the vinyl group and the aromatic ring intact. libretexts.org

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). chemistrysteps.comyoutube.com This reaction requires the presence of at least one hydrogen atom at the benzylic position. chemistrysteps.comyoutube.com The oxidation of p-tolyl vinyl sulfone would yield 4-(ethenylsulfonyl)benzoic acid. This transformation is a powerful method for introducing a carboxylic acid group onto the aromatic ring. chemistrysteps.com

| Reaction Type | Reagents | Product | Key Feature |

| Radical Bromination | N-Bromosuccinimide (NBS), light/peroxide | 1-(bromomethyl)-4-(ethenylsulfonyl)benzene | Selective functionalization of the benzylic position. libretexts.org |

| Oxidation | KMnO₄ or Na₂Cr₂O₇ | 4-(ethenylsulfonyl)benzoic acid | Conversion of the methyl group to a carboxylic acid. chemistrysteps.comyoutube.com |

Oxidative Degradation Pathways of the Aromatic Moiety

The aromatic ring of p-tolyl vinyl sulfone, while generally stable, can be degraded under harsh oxidative conditions. The degradation pathways are influenced by the nature of the oxidant and the substituents on the ring.

Chemical oxidation using powerful agents like hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals can lead to the breakdown of the benzene ring. bohrium.comnih.gov The initial steps of this process can involve radical addition to the ring, hydrogen abstraction, or electron transfer. nih.govacs.org For alkyl-substituted benzenes like the tolyl group in the target molecule, the process often begins with the formation of phenolic compounds through hydroxylation of the ring. nih.govacs.org Subsequent attacks by radicals can lead to the opening of the aromatic ring, a process known as ring cleavage. nih.govacs.org This cleavage results in the formation of smaller, aliphatic molecules such as aldehydes and carboxylic acids. nih.govnih.gov For instance, the oxidation of toluene (B28343), a related compound, can yield products like benzaldehyde (B42025) from side-chain oxidation, as well as ring-cleavage products like formic acid and acetaldehyde. acs.org

Ozonolysis is another method for the oxidative degradation of aromatic rings, though it typically requires more vigorous conditions than the ozonolysis of alkenes. researchgate.net This process can lead to the formation of carboxylic acids. researchgate.net In laboratory settings, enzymatic degradation using microorganisms can also achieve ring cleavage. nih.gov For example, certain enzymes can convert benzene into catechol, which is a key intermediate in the biodegradation pathway of aromatic compounds. researchgate.netnih.gov

Derivatization Strategies for Analytical and Synthetic Utility

The chemical structure of p-tolyl vinyl sulfone offers several handles for derivatization, enabling its use in a variety of analytical and synthetic contexts. The vinyl sulfone moiety is particularly important in this regard, acting as a reactive group for conjugation. scispace.comnih.gov

Introduction of Reporter Groups for Spectroscopic Analysis

The vinyl sulfone group is an excellent Michael acceptor, readily reacting with nucleophiles like thiols (e.g., cysteine residues in proteins) and amines. wikipedia.orgacs.org This reactivity is widely exploited for labeling biomolecules with reporter groups such as fluorophores. scispace.comrsc.org

A common strategy involves synthesizing a derivative of p-tolyl vinyl sulfone where a fluorescent dye is attached. Alternatively, the vinyl sulfone itself can be part of a bifunctional reagent that includes a reporter group and another reactive moiety for further conjugation. nih.gov For example, a fluorogenic probe can be designed where the vinyl sulfone quenches the fluorescence of a nearby dye. nih.gov Upon reaction with a target molecule, the covalent bond formation can disrupt this quenching, leading to a "turn-on" fluorescence signal. nih.gov This approach allows for the direct measurement of target engagement in complex biological systems. nih.gov

| Reporter Type | Derivatization Strategy | Application | Example Reagent |

| Fluorophore | Conjugation via the vinyl sulfone group | Protein labeling, fluorescence imaging | Vinyl sulfone-derivatized dyes (e.g., Flamma® 749 Vinylsulfone) bioacts.com |

| Biotin | Synthesis of bifunctional tag reagents | Affinity purification, detection | Biotin-alkyne-vinyl sulfone conjugates nih.gov |

Chemical Transformations for Enhanced Chromatographic Separation

For analysis by gas chromatography (GC), compounds often need to be derivatized to increase their volatility and thermal stability. libretexts.orgsigmaaldrich.com While p-tolyl vinyl sulfone might be amenable to GC analysis directly, its derivatives could offer improved chromatographic properties.

A common derivatization technique for GC is silylation, where active hydrogens in functional groups like alcohols, phenols, and carboxylic acids are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com Although p-tolyl vinyl sulfone itself lacks these groups, if it were, for example, first oxidized to 4-(ethenylsulfonyl)benzoic acid as described in section 3.2.2, the resulting carboxylic acid could be silylated to enhance its volatility for GC-MS analysis. mdpi.comnih.gov

For high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors, as discussed in the previous section. libretexts.org The vinyl group could also be modified, for instance, through dihydroxylation to introduce hydroxyl groups that could then be further derivatized. nih.gov

Synthesis of Novel Analogs through Functional Group Interconversions

The vinyl sulfone moiety is a versatile platform for synthesizing a wide range of novel analogs through various functional group interconversions. nih.govresearchgate.net These transformations can be used to modulate the biological activity or chemical properties of the parent molecule.

The vinyl group can undergo several addition reactions. For example, asymmetric dihydroxylation can convert the vinyl group into a chiral diol, providing access to enantiomerically enriched building blocks for further synthesis. nih.gov Radical-mediated reactions can also be used to modify the vinyl group. For instance, a radical-mediated thiodesulfonylation can replace the sulfonyl group with a thiol, yielding a vinyl sulfide. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

As a monomer, p-tolyl vinyl sulfone is a versatile building block for creating a variety of polymeric structures. Its reactivity is largely dictated by the vinyl sulfone group, which is known to be an excellent Michael acceptor, rendering it highly susceptible to nucleophilic addition reactions. nih.govnih.gov This reactivity also allows it to participate in various polymerization mechanisms.

Ethenylsulfonyl monomers, including p-tolyl vinyl sulfone, can undergo both homopolymerization, where they react with themselves to form a polymer, and copolymerization, where they are reacted with other distinct monomers. rsc.orgresearchgate.net The polymerization of vinyl sulfone monomers can be initiated through different methods, including free-radical polymerization. researchgate.net

In copolymerization, the incorporation of the p-tolyl vinyl sulfone unit can be used to tailor the properties of the final polymer. For instance, copolymerization of a sulfone-containing monomer with a comonomer like p-methylstyrene has been investigated to create new polymeric materials. researchgate.netlifescienceglobal.com The reactivity ratios of the comonomers are crucial in determining the composition and structure of the resulting copolymer chain. researchgate.net

The synthesis of copolymers containing sulfonyl ethene units allows for the creation of complex polymer architectures. These can range from simple random or alternating copolymers to more complex structures like block copolymers, star polymers, and hyperbranched polymers. nih.gov For example, multiblock copolymers of poly(arylene ether sulfone) have been synthesized through the polycondensation of hydrophobic and hydrophilic oligomers, demonstrating a method to achieve highly ordered structures. researchgate.net While this example uses a different synthetic route, the principle of combining different blocks to create specific architectures is applicable to polymers derived from vinyl sulfone monomers. The synthesis often involves controlled polymerization techniques to precisely manage the polymer's molecular weight and architecture. nih.govpsu.edu

The structure of the monomer plays a critical role in the kinetics and thermodynamics of polymerization. mdpi.com The electron-withdrawing nature of the sulfonyl group in p-tolyl vinyl sulfone makes the vinyl group more electron-deficient, significantly increasing its reactivity towards nucleophiles and in certain polymerization reactions. nih.gov In a comparative study, vinyl sulfones were found to exhibit much higher reaction rates than acrylates in thiol-Michael addition reactions, a fact attributed to the greater electron deficiency of the vinyl sulfone. nih.gov

The aromatic ring and the methyl group in p-tolyl vinyl sulfone also influence polymerization. The rigidity of the aryl group can affect the properties of the resulting polymer, such as its glass transition temperature (Tg). nih.gov Furthermore, the steric hindrance presented by the monomer structure can impact the rate of polymerization and the stereochemistry of the resulting polymer chain.

| Property | Influence on Polymerization |

| Vinyl Sulfone Group | High reactivity due to electron-withdrawing nature, acts as a strong Michael acceptor. nih.govnih.gov |

| p-Tolyl Group | Introduces rigidity into the polymer backbone, potentially increasing the glass transition temperature. nih.gov |

| Overall Structure | Steric factors can influence polymerization kinetics and polymer tacticity. mdpi.com |

Development of Novel Polymeric Materials and Coatings

The polymerization of p-tolyl vinyl sulfone leads to the development of novel polymeric materials with specialized properties suitable for high-performance applications, including coatings. chemimpex.com

Polymers containing sulfone groups, known as polysulfones, are a class of high-performance thermoplastics recognized for their excellent thermal stability, mechanical strength, and chemical resistance. mdpi.com By incorporating p-tolyl vinyl sulfone into polymer chains, it is possible to design materials that leverage these characteristics. The presence of the sulfone group and the aromatic ring contributes to high glass transition temperatures (Tg) and good mechanical performance. nih.govnih.gov Research has shown that thiol-vinyl sulfone networks can form glassy polymers with Tg values significantly above ambient temperature, a unique feature for materials synthesized via thiol-Michael addition. nih.gov The elimination of hydrolytically unstable linkages, such as esters, by using vinyl sulfone monomers can also enhance the durability of the resulting polymer. nih.govnih.gov

Table of Properties for Thiol-Vinyl Sulfone Networks:

| Feature | Resulting Property | Reference |

|---|---|---|

| High weight fraction of sulfone groups | Significantly improved and higher glass transition temperatures (Tg) | nih.gov |

| Inclusion of aryl structures | Elevated network's glass transition temperature | nih.gov |

| Absence of interchain ester linkages | Increased resistance to hydrolysis; higher Tg | nih.govnih.gov |

The formation of a polymeric film is a complex process that typically involves the evaporation of a solvent from a polymer solution or the coalescence of polymer particles from a dispersion. researchgate.net The choice of polymer is a critical factor influencing film formation, as the interaction between polymer chains during solvent evaporation creates the solid matrix. researchgate.net The properties of the polymer, such as its molecular weight and the presence of functional groups, dictate the characteristics of the resulting film, including its uniformity and adhesion. researchgate.netresearchgate.net

Advanced Characterization of Polymeric Derivatives

The comprehensive characterization of polymeric derivatives of "Benzene, 1-(ethenylsulfonyl)-4-methyl-," scientifically known as poly(p-tolyl vinyl sulfone), is crucial for establishing structure-property relationships and determining their suitability for advanced applications. This involves a multi-faceted approach employing various analytical techniques to elucidate the polymer's microstructure, thermal behavior, and mechanical performance.

Spectroscopic Characterization of Polymer Microstructure

Spectroscopic methods are fundamental in confirming the successful polymerization of p-tolyl vinyl sulfone and in analyzing the detailed microstructure of the resulting polymer, poly(p-tolyl vinyl sulfone). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide invaluable insights into the covalent structure of the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of poly(p-tolyl vinyl sulfone). In the ¹H NMR spectrum, the disappearance of the characteristic vinyl proton signals from the monomer is a primary indicator of successful polymerization. The polymer spectrum is expected to show broad signals corresponding to the protons of the polymer backbone and the p-tolyl side groups.

Based on the structure of the repeating unit, the expected chemical shifts in the ¹H NMR spectrum of poly(p-tolyl vinyl sulfone) would include:

Aromatic Protons: Signals corresponding to the protons on the p-substituted benzene (B151609) ring.

Polymer Backbone Protons: Resonances for the methine (-CH-) and methylene (B1212753) (-CH₂-) groups of the polymer chain.

Methyl Protons: A distinct signal for the methyl (-CH₃) group on the tolyl moiety.

The ¹³C NMR spectrum would corroborate these findings, showing characteristic peaks for the different carbon environments within the polymer repeating unit. The absence of vinyl carbon signals and the appearance of signals corresponding to the saturated polymer backbone would confirm polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the polymer. The polymerization of p-tolyl vinyl sulfone can be monitored by the disappearance of the absorption band associated with the C=C stretching of the vinyl group in the monomer. The FTIR spectrum of poly(p-tolyl vinyl sulfone) is expected to be dominated by strong absorption bands characteristic of the sulfone group (O=S=O), which typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Other significant bands would include those for the aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching of the polymer backbone and the methyl group.

Interactive Data Table: Expected Spectroscopic Data for Poly(p-tolyl vinyl sulfone) Please note that the following table represents expected values based on the analysis of structurally similar polymers and the monomer, as comprehensive experimental data for the homopolymer is not widely available.

| Spectroscopic Technique | Expected Key Signals/Bands | Interpretation |

| ¹H NMR | Broad peaks in the aromatic region, broad signals for the polymer backbone, and a singlet for the methyl protons. | Confirms the presence of the p-tolylsulfonyl side chains and the saturated polymer backbone. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the aliphatic backbone carbons, and the methyl carbon. | Provides detailed information on the carbon framework of the polymer. |

| FTIR | Strong absorptions around 1320 cm⁻¹ and 1140 cm⁻¹, along with aromatic and aliphatic C-H stretching bands. | Confirms the presence of the sulfone group and the overall polymer structure. |

Evaluation of Thermal Transitions and Mechanical Performance

The thermal and mechanical properties of poly(p-tolyl vinyl sulfone) are critical for its application in advanced materials, determining its processing conditions and end-use performance. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) are used to evaluate these properties. Polysulfones, in general, are known for their high-temperature resistance and good mechanical strength. nih.govmdpi.com

Thermal Stability and Transitions: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. For poly(p-tolyl vinyl sulfone), the onset of decomposition is expected to be at a relatively high temperature, characteristic of the robust sulfone linkage and the aromatic nature of the polymer. The degradation profile can provide information about the thermal decomposition mechanism.

Differential Scanning Calorimetry (DSC) is employed to identify thermal transitions such as the glass transition temperature (Tg). The Tg is a critical parameter for amorphous polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(vinyl sulfone) derivatives, the Tg can be influenced by the nature of the side groups. The presence of the rigid p-tolyl group is expected to result in a relatively high Tg. Thiol-vinyl sulfone networks have been reported to yield glassy polymers with glass transition temperatures in the range of 30-80 °C. google.com

Mechanical Properties: The mechanical performance of poly(p-tolyl vinyl sulfone) can be assessed through various techniques, including tensile testing and Dynamic Mechanical Analysis (DMA). Tensile testing provides information on the material's strength, stiffness (Young's modulus), and ductility. Due to the rigid nature of the sulfone and aromatic groups, poly(p-tolyl vinyl sulfone) is anticipated to be a stiff and strong material. thermtest.com

Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the polymer as a function of temperature. It measures the storage modulus (a measure of stiffness) and the loss modulus (a measure of energy dissipation). The DMA thermogram would show a significant drop in the storage modulus around the glass transition temperature. The peak of the tan delta (loss modulus/storage modulus) curve is often used as another measure of the Tg.

Interactive Data Table: Anticipated Thermal and Mechanical Properties of Poly(p-tolyl vinyl sulfone) The data in this table are projected based on the known properties of analogous polysulfones and vinyl polymers.

| Property | Analytical Technique | Anticipated Value/Behavior | Significance |

| Glass Transition Temperature (Tg) | DSC, DMA | Expected to be in the high range for vinyl polymers. | Determines the upper service temperature for applications requiring rigidity. |

| Decomposition Temperature (Td) | TGA | High, reflecting the thermal stability of the sulfone group. | Indicates the polymer's resistance to thermal degradation during processing and use. |

| Tensile Strength | Tensile Testing | High | A measure of the material's ability to withstand tensile stress. |

| Young's Modulus | Tensile Testing | High | Indicates the stiffness of the material. |

| Storage Modulus (at room temp.) | DMA | High | Reflects the elastic behavior and stiffness of the polymer in its glassy state. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a microscopic view of the molecule's characteristics.

The electronic structure of vinyl sulfones is a key determinant of their reactivity. The sulfonyl group (SO₂) acts as a strong electron-withdrawing group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent vinyl group. This makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. nih.govnih.gov

Computational studies using DFT have been employed to quantify the electronic characteristics of analogous compounds like phenyl vinyl sulfone. Molecular Electron Density Theory (MEDT) analysis of phenyl vinyl sulfone in a [3+2] cycloaddition reaction revealed its strong electrophilic nature. mdpi.com The global electron density transfer (GEDT) at the transition state of this reaction was calculated to be 0.31 e, indicating a highly polar character driven by the electron-accepting capacity of the vinyl sulfone. mdpi.com

The analysis of the conceptual DFT reactivity indices further illuminates this behavior. For phenyl vinyl sulfone, the electronic chemical potential (μ) is low, and the global electrophilicity index (ω) is high, classifying it as a strong electrophile. The nucleophilicity index (N) is correspondingly low. The additional methyl group in p-tolyl vinyl sulfone is expected to have a minor electronic influence compared to the dominant sulfonyl group.

Table 1: Conceptual DFT Reactivity Indices for Phenyl Vinyl Sulfone (Analogue) Calculated at the ωB97X-D/6-311G(d,p) level.

| Index | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| Value (eV) | -4.12 | 7.00 | 1.21 | 1.44 |

Data sourced from a study on phenyl vinyl sulfone, a close structural analogue of p-tolyl vinyl sulfone. mdpi.com

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO, are central to understanding chemical reactivity. In vinyl sulfones, the LUMO is primarily localized on the C=C double bond, which makes it the site for nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's stability and reactivity. libretexts.orgschrodinger.com

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification.

Infrared (IR) Frequencies: The vibrational spectra of sulfones are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. For sulfonyl groups, these characteristic bands typically appear in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). researchgate.net Experimental IR data for (E)-1-(4-Methylphenyl)sulfonyl-2-phenylethene, a closely related compound, shows prominent peaks at 1299 cm⁻¹ and 1120 cm⁻¹, consistent with these assignments. rsc.org The C=C stretching frequency in vinyl sulfones is generally observed as a weaker band. researchgate.net

NMR Chemical Shifts: While specific DFT calculations for the NMR spectrum of p-tolyl vinyl sulfone are not widely published, experimental data for analogous compounds provide valuable benchmarks. The protons on the vinyl group are significantly affected by the anisotropic effects of the sulfonyl and aryl groups. In (E)-1-methyl-4-(styrylsulfonyl)benzene, the vinyl protons appear as doublets with a large coupling constant (J = 15.0 Hz), indicative of a trans configuration. acs.org The aromatic protons of the p-tolyl group typically appear as two distinct doublets.

Table 2: Experimental ¹H and ¹³C NMR Data for (E)-1-methyl-4-(styrylsulfonyl)benzene (Analogue) Solvent: CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl H (α to SO₂) | 6.85 (d, J=15.0 Hz) | 127.6 |

| Vinyl H (β to SO₂) | 7.66 (d, J=15.0 Hz) | 141.9 |

| Tolyl-H (ortho to SO₂) | 7.83 (d, J=7.8 Hz) | 127.7 |

| Tolyl-H (meta to SO₂) | 7.34 (d, J=7.8 Hz) | 129.9 |

| Tolyl-C (ipso) | - | 137.7 |

| Tolyl-C (para to SO₂) | - | 144.4 |

| Tolyl-CH₃ | 2.43 (s) | 21.6 |

Data sourced from The Journal of Organic Chemistry, 2024. acs.org

The three-dimensional structure and conformational flexibility of p-tolyl vinyl sulfone can be explored through computational modeling. The rotation around the C(vinyl)-S and S-C(aryl) bonds defines the conformational landscape.

Ab initio calculations performed on the simpler analogue, methyl vinyl sulfone, have shown that the molecule predominantly exists in a conformation where the C=C double bond is eclipsed with one of the S=O bonds. unlp.edu.ar This preference is a result of the electronic interactions between the vinyl and sulfonyl groups. A similar eclipsed conformation is expected to be the most stable for p-tolyl vinyl sulfone.

The energy barrier to internal rotation, for instance of the tolyl group, can be estimated using DFT calculations by scanning the potential energy surface along the rotational coordinate. nih.govmdpi.com For the methyl group on the tolyl ring, the barrier to internal rotation is typically low. researchgate.net These calculations help in understanding the molecule's dynamic behavior in solution.

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical models are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and predicting the selectivity of reactions involving p-tolyl vinyl sulfone.

Vinyl sulfones are versatile reagents in various chemical transformations, including Michael additions and cycloadditions. nih.govnih.gov Computational studies can characterize the geometry of the transition state (TS) and calculate the activation energy (barrier height), providing insights into reaction kinetics.

For example, in the DFT study of the [3+2] cycloaddition reaction between an azomethine ylide and phenyl vinyl sulfone, the transition states for different regio- and stereochemical pathways were located and characterized. mdpi.com The most favorable pathway was found to have a Gibbs free energy of activation of 13.1 kcal·mol⁻¹. mdpi.com In another study modeling the copolymerization of methyl vinyl sulfone with ethylene (B1197577), the energy barrier for the insertion of the vinyl sulfone was calculated to be more favorable than that of ethylene, with a total energy barrier of 21.8 kcal/mol for a subsequent chain propagation step. mdpi.com These values, while from analogous systems, provide a reasonable estimate for the energy barriers expected in reactions of p-tolyl vinyl sulfone.

Computational modeling has proven highly effective in explaining and predicting the outcomes of reactions where multiple products are possible.

In the case of the [3+2] cycloaddition of an azomethine ylide with phenyl vinyl sulfone, DFT calculations successfully rationalized the experimentally observed high endo stereoselectivity and meta regioselectivity. mdpi.com The calculations showed that the transition state leading to the meta/endo product was 1.6 kcal·mol⁻¹ lower in energy than the next most stable transition state, correctly predicting it as the major product. A Bonding Evolution Theory (BET) study of this path characterized it as a non-concerted, two-stage, one-step mechanism. mdpi.com

Similarly, in Michael additions, the stereochemical outcome can be influenced by the nature of the nucleophile. nih.gov Computational models can be used to explore the potential energy surfaces for the formation of different stereoisomers, helping to understand the factors that control selectivity. The combination of DFT calculations with experimental results, such as NMR analysis, has been used to confirm the stereochemical inversion in complex tricyclic systems derived from cyclic vinyl sulfones. nih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations, in particular, offer an atomic-resolution view into the intermolecular forces governing the compound's behavior and the processes by which it polymerizes. By modeling the motions and interactions of atoms over time, these studies can predict macroscopic properties from first principles.

The structure of "Benzene, 1-(ethenylsulfonyl)-4-methyl-", featuring a polar sulfonyl group, a non-polar aromatic ring, and a reactive vinyl group, gives rise to a specific set of non-covalent interactions that direct its self-assembly into larger, ordered structures. Computational studies on related systems help elucidate the key forces at play.

Recent research has increasingly recognized the importance of "sulfone bonding"—strong, directional dipole-dipole interactions between sulfonyl groups—as a primary driver for the self-assembly of block copolymers. In the case of "Benzene, 1-(ethenylsulfonyl)-4-methyl-", these interactions between the electron-deficient sulfur atom and the electron-rich oxygen atoms of a neighboring molecule are fundamental to its supramolecular organization. The presence of these polar sulfone groups is expected to facilitate strong electrostatic interactions, positively influencing the properties of resulting materials.

Beyond this primary interaction, other forces contribute to the stability of its assembled states:

π-π Stacking: The tolyl (methylbenzene) group allows for π-π stacking, where the electron clouds of adjacent aromatic rings interact favorably, contributing to the cohesion of the molecular aggregates.

C-H···O Hydrogen Bonds: Weaker, non-conventional hydrogen bonds can form between the hydrogen atoms on the aromatic ring or methyl group and the highly electronegative oxygen atoms of the sulfonyl group on an adjacent molecule.

Computational models can quantify the energetic contributions of these distinct interactions, providing a detailed map of the forces that govern self-assembly.

| Interaction Type | Participating Groups | Description | Significance in Supramolecular Assembly |

|---|---|---|---|

| Sulfone Bonding (Dipole-Dipole) | -SO₂ ↔ -SO₂ | Strong electrostatic attraction between the positive dipole on sulfur and negative dipoles on oxygen atoms of adjacent molecules. | Primary driving force for molecular aggregation and stabilization of ordered structures. |

| π-π Stacking | Tolyl Ring ↔ Tolyl Ring | Attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. | Contributes to the stability of stacked assemblies and influences crystal packing. |

| C-H···O Hydrogen Bonding | Aromatic/Methyl C-H ↔ O=S | Weak electrostatic interaction between a hydrogen atom and a sulfonyl oxygen atom. | Provides secondary stabilization and directional fine-tuning of the supramolecular architecture. |

The ethenyl (vinyl) group makes "Benzene, 1-(ethenylsulfonyl)-4-methyl-" a viable monomer for polymerization. Computational simulations are invaluable for predicting the kinetics of these reactions and the properties of the resulting polymer, poly(1-(ethenylsulfonyl)-4-methylbenzene).

Kinetic modeling studies on related systems, such as thiol-vinyl sulfone reactions, have demonstrated that vinyl sulfone groups are highly reactive Michael acceptors. In competitive reactions with other monomers like acrylates, vinyl sulfones show high selectivity and react significantly more rapidly. Simulations can model these polymerization pathways—be it through radical, anionic, or other mechanisms—to predict reaction rates and the likelihood of side reactions under various conditions.

A particularly advanced application is the simulation of polymerization-induced self-assembly (PISA), where sulfone-bond interactions can serve as the explicit driving force for the formation of complex nanostructures like micelles or

Advanced Analytical Methodologies for Compound Characterization

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of organic compounds, offering precise mass measurements that lead to the unambiguous determination of elemental composition.

For a moderately polar and thermally stable molecule like p-tolyl vinyl sulfone, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for generating gas-phase ions for mass analysis.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase. For p-tolyl vinyl sulfone, ESI would typically produce protonated molecules ([M+H]⁺) or adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high-resolution measurement of the m/z (mass-to-charge ratio) of these ions allows for the calculation of the exact molecular formula. For instance, the theoretical monoisotopic mass of the [M+H]⁺ ion of C₉H₁₀O₂S is 183.04743 Da. High-resolution mass spectrometers can measure this value with an accuracy in the low parts-per-million (ppm) range, thus confirming the elemental composition.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method, particularly well-suited for less polar and thermally stable compounds. In APCI, the analyte is vaporized and then ionized through gas-phase ion-molecule reactions, often leading to the formation of [M+H]⁺ ions. rsc.org This technique is complementary to ESI and can be advantageous if the compound shows poor ionization efficiency with ESI.

Predicted Collision Cross Section Data for p-Tolyl Vinyl Sulfone Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 183.04743 | 134.8 |

| [M+Na]⁺ | 205.02937 | 144.5 |

| [M-H]⁻ | 181.03287 | 139.3 |

| [M+NH₄]⁺ | 200.07397 | 155.6 |

| [M+K]⁺ | 221.00331 | 141.1 |

Data sourced from PubChemLite, predicted using CCSbase.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For p-tolyl vinyl sulfone ([C₉H₁₀O₂S]⁺˙), common fragmentation pathways in electron ionization (a harder ionization technique) or collision-induced dissociation (used in MS/MS) would involve the cleavage of the bonds adjacent to the sulfonyl group. Expected fragmentation could include:

Loss of the vinyl group (•CH=CH₂): This would lead to the formation of a p-toluenesulfonyl cation.

Loss of sulfur dioxide (SO₂): A common fragmentation pathway for sulfones.

Cleavage of the aryl-sulfur bond: This could result in ions corresponding to the tolyl group or the vinylsulfonyl group.

Rearrangement reactions: Sulfones can sometimes undergo rearrangements prior to fragmentation.

While specific experimental MS/MS fragmentation data for p-tolyl vinyl sulfone is not detailed in the available literature, analysis of related aromatic sulfones suggests that cleavage of the C-S bonds and elimination of SO₂ are dominant fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of p-tolyl vinyl sulfone is expected to show distinct signals for the aromatic protons of the p-substituted benzene (B151609) ring, the vinylic protons, and the methyl protons. Based on data for structurally similar compounds, the following approximate chemical shifts (in ppm) would be anticipated in a solvent like CDCl₃:

Aromatic protons: Two doublets in the range of δ 7.2-7.9 ppm, characteristic of a para-substituted benzene ring.

Vinylic protons: A complex multiplet system (typically an AMX or ABC system) for the three vinyl protons, likely in the range of δ 6.0-7.0 ppm.

Methyl protons: A singlet at approximately δ 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. Expected chemical shifts (in ppm) are:

Aromatic carbons: Signals in the range of δ 125-145 ppm. The carbon attached to the sulfonyl group would be the most downfield among the aromatic carbons.

Vinylic carbons: Two signals in the olefinic region, typically between δ 125-140 ppm.

Methyl carbon: A signal in the aliphatic region, around δ 21 ppm.

For the closely related compound, (E)-1-Methyl-4-(styrylsulfonyl)benzene, the following ¹³C NMR shifts have been reported in CDCl₃: δ 144.4, 141.9, 137.7, 132.5, 131.1, 129.9, 129.1, 128.5, 127.7, 127.6, 21.6. acs.org

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the adjacent aromatic protons and within the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the different fragments of the molecule, such as the attachment of the vinylsulfonyl group to the tolyl moiety. columbia.edu

While specific 2D NMR data for p-tolyl vinyl sulfone is not available in the reviewed literature, these techniques are standard for the structural confirmation of newly synthesized or isolated compounds.

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. For p-tolyl vinyl sulfone, DNMR could potentially be used to investigate the rotational barrier around the aryl-sulfur bond. At room temperature, this rotation is typically fast on the NMR timescale. However, at lower temperatures, the rotation might slow down sufficiently to be observed as separate signals for the ortho and meta protons and carbons, if the molecule adopts a non-symmetrical conformation. The temperature at which these signals coalesce can be used to calculate the energy barrier to rotation. There are no specific dynamic NMR studies reported for p-tolyl vinyl sulfone in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of p-tolyl vinyl sulfone would be expected to show characteristic absorption bands for the sulfonyl group, the vinyl group, and the aromatic ring. Key expected vibrational frequencies (in cm⁻¹) include:

SO₂ stretching: Two strong bands, one for the asymmetric stretch (around 1350-1300 cm⁻¹) and one for the symmetric stretch (around 1160-1120 cm⁻¹).

C=C stretching (vinyl): A band of variable intensity around 1620 cm⁻¹.

=C-H bending (vinyl): Out-of-plane bending vibrations in the 1000-800 cm⁻¹ region.

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

C-H stretching (aromatic and vinyl): Bands above 3000 cm⁻¹.

C-H stretching (methyl): Bands just below 3000 cm⁻¹.

Expected FT-IR Vibrational Frequencies for p-Tolyl Vinyl Sulfone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Vinyl (C=C) | Stretch | ~1620 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aromatic/Vinyl (C-H) | Stretch | > 3000 |

| Methyl (C-H) | Stretch | < 3000 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a compound like "Benzene, 1-(ethenylsulfonyl)-4-methyl-," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like sulfones. dnacih.com It offers high resolution and sensitivity, making it ideal for purity assessment and reaction monitoring in the synthesis of "Benzene, 1-(ethenylsulfonyl)-4-methyl-". The choice of detector is critical and is dictated by the physicochemical properties of the analyte and the analytical objective. scioninstruments.com

For "Benzene, 1-(ethenylsulfonyl)-4-methyl-," which contains a chromophoric phenyl ring and a sulfonyl group, several HPLC detectors are suitable:

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detectors: These are the most common detectors used in HPLC. scioninstruments.comb-ac.co.uk The aromatic ring in "Benzene, 1-(ethenylsulfonyl)-4-methyl-" allows for strong UV absorbance. A UV-Vis detector can be set to a specific wavelength for quantitative analysis, while a PDA detector can acquire a full UV spectrum, aiding in peak identification and purity assessment by comparing the spectra of the main peak with potential impurities. b-ac.co.ukamericanpharmaceuticalreview.com The ability to obtain spectral information is particularly useful in distinguishing the target compound from structurally similar impurities.

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. b-ac.co.ukphenomenex.com This technique not only separates the compounds but also provides information about their molecular weight and fragmentation patterns, allowing for unambiguous identification of "Benzene, 1-(ethenylsulfonyl)-4-methyl-" and its synthesis-related impurities. For instance, in the analysis of other sulfone-containing compounds, LC-MS has proven to be a powerful tool for identification and quantification.

Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD): These "universal" detectors are useful when the analyte lacks a strong UV chromophore. b-ac.co.ukwaters.com While "Benzene, 1-(ethenylsulfonyl)-4-methyl-" has a UV chromophore, ELSD or CAD could be employed for the detection of non-UV active impurities that might be present in the sample.

A typical HPLC method for a related compound, "Benzene, 1-methyl-4-(methylsulfonyl)-", utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com A similar setup would likely be effective for "Benzene, 1-(ethenylsulfonyl)-4-methyl-".

Table 1: HPLC Method Parameters for Analysis of Aromatic Sulfones

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) xn--48sz6kh6ag7kz83b.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) sielc.com |

| Flow Rate | 1.0 mL/min xn--48sz6kh6ag7kz83b.com |

| Column Temperature | 30 °C xn--48sz6kh6ag7kz83b.com |

| Detection | UV at 220 nm or 254 nm dnacih.comxn--48sz6kh6ag7kz83b.com |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development based on the analysis of similar compounds.

The progress of the synthesis of "Benzene, 1-(ethenylsulfonyl)-4-methyl-," which can be prepared through the oxidation of the corresponding sulfide (B99878) followed by elimination, can be effectively monitored by HPLC. wikipedia.org By taking aliquots from the reaction mixture at different time intervals, the disappearance of starting materials and the appearance of the product can be tracked, allowing for optimization of reaction conditions.

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. dnacih.com While "Benzene, 1-(ethenylsulfonyl)-4-methyl-" itself has a relatively high boiling point, GC can be employed for the analysis of volatile starting materials, byproducts, or potential volatile derivatives. For instance, the purity of the precursor, 4-methylthiophenol, could be assessed by GC.

A study on the analysis of aromatic hydrocarbons by GC-MS provides a framework for the conditions that could be adapted for related volatile compounds. thermofisher.com The use of a capillary column, such as one with a non-polar stationary phase like DB-1 or DB-5, combined with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate. thermofisher.comresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Volatile Aromatic Compounds

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium cdc.gov |

| Inlet Temperature | 280 °C scielo.br |

| Oven Program | Temperature gradient (e.g., initial temp 40°C, ramp to 250°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C (FID) scielo.br |

This table illustrates general GC parameters that can be optimized for specific volatile analytes related to the synthesis of the target compound.

For the analysis of "Benzene, 1-(ethenylsulfonyl)-4-methyl-" itself using GC, derivatization to a more volatile and thermally stable compound might be necessary if the compound shows degradation at the high temperatures required for volatilization. However, given its structure, direct GC analysis might be challenging. The primary utility of GC in the context of this compound would be for quality control of volatile reagents and the detection of volatile impurities.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of vinyl sulfones, including p-tolyl vinyl sulfone, has traditionally relied on methods that can involve harsh conditions or metal catalysts. organic-chemistry.org Current and future research is increasingly focused on developing more efficient, economical, and environmentally benign synthetic routes. organic-chemistry.org A significant area of exploration is the use of visible-light-induced photocatalysis, which offers a mild and green approach to vinyl sulfone synthesis. acs.orgorganic-chemistry.org For instance, recent studies have demonstrated the synthesis of various vinyl sulfones from cinnamic acids and sulfonyl sources using inexpensive organic photocatalysts like rhodamine B, proceeding through a radical mechanism with high stereoselectivity. acs.org

Another promising direction is the advancement of electrochemical synthesis. organic-chemistry.org This method avoids the need for transition metal catalysts and stoichiometric oxidants by using direct electric current to mediate the reaction, often at room temperature. organic-chemistry.org Research into catalyst-free methods, such as the reaction between sulfinic acid sodium salts and dibromides in a solvent like N,N-dimethylformamide (DMF), also presents a scalable and cost-effective alternative. organic-chemistry.org These sustainable methodologies not only reduce the environmental impact but also often provide high yields and tolerate a wide range of functional groups. organic-chemistry.orgacs.org

Future work will likely focus on expanding the substrate scope of these green methods to include a wider variety of precursors for p-tolyl vinyl sulfone and further optimizing reaction conditions to improve efficiency and reduce waste. The development of on-DNA synthesis methods for vinyl sulfones also opens up new avenues for creating DNA-encoded chemical libraries for drug discovery, a field where p-tolyl vinyl sulfone could serve as a valuable building block. rsc.org

| Synthetic Method | Key Features | Potential Advantages for p-Tolyl Vinyl Sulfone Synthesis | Reference |

| Visible-Light Photocatalysis | Uses organic dyes (e.g., Rhodamine B) as photocatalysts; proceeds via a radical mechanism. | Mild conditions, high stereoselectivity, use of inexpensive and green catalysts. | acs.org |

| Electrochemical Synthesis | Employs direct electric current, often with graphite (B72142) electrodes and a redox mediator like KI. | Catalyst- and additive-free options, room temperature operation, high yields. | organic-chemistry.org |

| Catalyst-Free Dehydrobromination | Reaction of sodium p-toluenesulfinate with 1,2-dibromoethane (B42909) in DMF. | Economical, scalable, avoids metal catalysts, environmentally friendly. | organic-chemistry.org |

| Silver-Promoted Cross-Coupling | Couples vinyl bromides with sulfonyl hydrazides in water. | Use of water as a green solvent, good tolerance for various functional groups. | rsc.org |

Design of Advanced Polymer Architectures with Tailored Functionalities

The vinyl group of Benzene (B151609), 1-(ethenylsulfonyl)-4-methyl- makes it a valuable monomer for the synthesis of polysulfones. These polymers are known for their potential in various industrial applications. researchgate.net Future research is directed towards creating advanced polymer architectures with precisely controlled properties. The rigidity and thermal stability of the resulting polymer can be influenced by the aromatic p-tolyl group. researchgate.net

One area of focus is the development of glassy step-growth polymer networks through thiol-Michael addition reactions. nih.gov By reacting multifunctional thiols with vinyl sulfone monomers like p-tolyl vinyl sulfone, it is possible to create materials with high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength. nih.gov The sulfone group's polarity and ability to act as a hydrogen bond acceptor can be exploited to further enhance material properties. nih.gov

Another promising avenue is the synthesis of functional hydrogels. rsc.org Polymers functionalized with pendant vinyl sulfone groups can be crosslinked with dithiol molecules like α,ω-dithio-polyethyleneglycol to form hydrogels rapidly under physiological conditions. rsc.org By incorporating p-tolyl vinyl sulfone, the resulting hydrogels could possess unique mechanical and swelling properties. Such materials are being investigated for biomedical applications, including as matrices for cell entrapment, demonstrating good cytocompatibility. rsc.org Research into copolymerization with other monomers, such as p-methylstyrene, could yield polysulfones with a range of molecular weights and polydispersity indices, suitable for applications like polymeric reagents or catalysis. researchgate.net

| Polymer Architecture | Monomers/Crosslinkers | Key Properties & Potential Functionalities | Reference |

| Glassy Thiol-Vinyl Sulfone Networks | Multifunctional thiols and vinyl sulfones (e.g., p-tolyl vinyl sulfone) | High glass transition temperature (Tg > 30 °C), improved mechanical strength, thermal stability. | nih.gov |

| Functional Hydrogels | Vinyl sulfone-functionalized polymers and dithiol crosslinkers (e.g., HS-PEG-SH) | Rapid gelation, tunable modulus and swelling, cytocompatibility for biomedical use. | rsc.org |

| Copolymers | p-Tolyl vinyl sulfone and other monomers (e.g., p-methylstyrene) | Controllable molecular weights (Mn ~70,000-73,000 g/mol ), tailored polydispersity, potential for photografting. | researchgate.net |

| Silicon-Containing Polysulfones | Vinyl-terminated polysulfones and H-functional silanes/siloxanes | Modified thermal and mechanical properties, achieved via hydrosilation. | researchgate.net |

Integration of Machine Learning in Predictive Chemistry for Compound Synthesis and Properties

The integration of machine learning (ML) and deep learning is set to revolutionize the discovery and optimization of chemical compounds and materials. nih.govresearchgate.net For a compound like Benzene, 1-(ethenylsulfonyl)-4-methyl-, ML models can be applied to predict its properties, optimize its synthesis, and guide the design of new materials derived from it.

Future research will likely involve developing quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of derivatives of p-tolyl vinyl sulfone. nih.gov For instance, ML algorithms can be trained on datasets of similar compounds to predict absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial if the compound is considered a scaffold in drug design. nih.govnih.gov Global ML models, trained on large and diverse chemical datasets, have shown superior performance in predicting such properties compared to more narrowly focused local models. nih.gov

Furthermore, ML can accelerate the discovery of optimal synthetic routes. nih.gov By analyzing vast amounts of reaction data, deep learning models can predict the outcome of chemical reactions, including identifying the best catalysts, solvents, and temperature conditions for the synthesis of p-tolyl vinyl sulfone. nih.gov This predictive capability reduces the need for extensive trial-and-error experimentation, making the research and development process more efficient and cost-effective. nih.gov Physics-inspired ML frameworks are also being developed to predict localized electronic properties, which could be used to understand and predict the reactivity of the vinyl sulfone moiety in various chemical environments. researchgate.net

| Machine Learning Application | Objective | Methodology/Model Type | Potential Impact |

| ADME Property Prediction | Predict pharmacokinetic properties of potential drug candidates based on the p-tolyl vinyl sulfone scaffold. | Global QSPR models trained on large, diverse datasets (e.g., using Support Vector Machines, Neural Networks). | Accelerate drug discovery by prioritizing compounds with favorable drug-like properties. nih.govnih.gov |

| Synthesis Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for synthesizing p-tolyl vinyl sulfone. | Deep learning models trained on reaction databases; automated flow synthesis with real-time analysis. | Reduce experimental effort, improve reaction yields, and accelerate process development. nih.gov |

| Polymer Property Prediction | Forecast the mechanical and thermal properties of polymers derived from p-tolyl vinyl sulfone. | ML models correlating monomer structure and polymerization conditions with final polymer characteristics. | Enable rational design of advanced materials with tailored functionalities without exhaustive synthesis. |

| Reactivity Prediction | Predict the reactivity and reaction sites of the molecule in complex chemical systems. | Physics-inspired ML, orbital-weighted average (OWA) approaches. | Provide fundamental insights into reaction mechanisms and guide the design of new chemical transformations. researchgate.net |

Cross-Disciplinary Applications in Emerging Fields

The unique chemical reactivity of the vinyl sulfone group, combined with the structural features of the p-tolyl moiety, makes Benzene, 1-(ethenylsulfonyl)-4-methyl- a candidate for applications across multiple scientific disciplines. researchgate.netorganic-chemistry.org While its role as a synthetic building block is well-established, future research will explore its utility in more specialized and emerging fields.

In medicinal chemistry and chemical biology, the vinyl sulfone motif is recognized as a "privileged scaffold" for designing targeted covalent inhibitors (TCIs). nih.govnih.gov These molecules can form a permanent bond with a specific nucleophilic residue, often a cysteine, in a target protein, leading to high potency and prolonged duration of action. researchgate.net The p-tolyl group of Benzene, 1-(ethenylsulfonyl)-4-methyl- can be functionalized to achieve specific interactions with the binding pockets of various enzymes, such as kinases or proteases, which are often implicated in cancer or infectious diseases. nih.gov Future work will involve designing and synthesizing novel derivatives as chemical probes or potential drug candidates targeting a range of diseases. nih.gov

In materials science, beyond the polymers already discussed, the compound could be used to functionalize surfaces or create composite materials. Its ability to undergo thiol-Michael "click" reactions allows for efficient surface modification of materials bearing thiol groups, imparting new properties such as hydrophobicity or biocompatibility. The reductive desulfonylation of adducts formed from p-tolyl vinyl sulfone provides a pathway to novel chemical structures that would otherwise be difficult to access, effectively using the sulfone as a versatile chemical handle. researchgate.net These applications highlight the compound's potential to bridge organic synthesis with advanced materials engineering and pharmacology.

Q & A

Q. What are the recommended synthetic routes for preparing Benzene, 1-(ethenylsulfonyl)-4-methyl- with high purity?

A silver-catalyzed rearrangement of propargylic sulfinates is a validated method. For example, silver hexafluoroantimonate catalyzes the conversion of tosyl chloride derivatives into allenic sulfones under mild conditions, achieving yields >75% . Key steps include optimizing reaction time (4–6 hrs) and temperature (40–60°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).

Q. How can researchers characterize the structural integrity of Benzene, 1-(ethenylsulfonyl)-4-methyl- experimentally?

Use gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation (C₉H₁₀O₂S, MW 182.24) and electron ionization (EI) mass spectra analysis. Key fragments include m/z 182 (M⁺), 123 (loss of SO₂CH=CH₂), and 91 (tropylium ion) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions: δ 2.4 ppm (CH₃), δ 6.5–7.2 ppm (aromatic protons), and δ 5.8–6.3 ppm (ethenyl group) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Thermochemical data indicate stability in neutral conditions (ΔfH°gas = 45.2 kJ/mol), but decomposition occurs at >150°C or extreme pH (<2 or >12). Store in inert atmospheres (N₂/Ar) at 4°C to prevent sulfone group hydrolysis or oxidative side reactions .

Advanced Research Questions

Q. How do computational methods reconcile contradictions in experimental thermochemical data for this sulfone?